4-Bromo-2-chloro-1-ethoxybenzene

Overview

Description

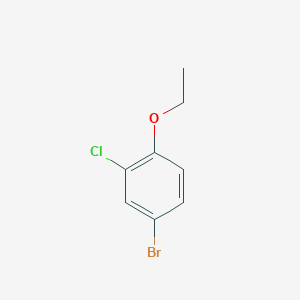

IUPAC Name: 4-Bromo-2-chloro-1-ethoxybenzene

Molecular Formula: C₈H₈BrClO

CAS Number: 279261-80-2

Structure: A benzene ring substituted with bromine at position 4, chlorine at position 2, and an ethoxy group (-OCH₂CH₃) at position 1 . This compound is a halogenated aromatic ether, commonly utilized as an intermediate in pharmaceutical and agrochemical synthesis. Its structural features—electron-withdrawing halogens and an electron-donating ethoxy group—dictate its reactivity in substitution and coupling reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-2-chloro-1-ethoxybenzene typically involves the following steps:

Starting Materials: The synthesis begins with 2-chlorine-5-bromobenzoic acid and phenetole.

Acylation Reaction: A direct acylation reaction is performed in the presence of trifluoroacetic anhydride and boron trifluoride etherate as a catalyst.

One-Pot Reaction: Triethylsilane is added without treatment, and a one-pot reaction is carried out to obtain the target compound.

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for efficiency and environmental considerations, ensuring minimal waste and high yield .

Chemical Reactions Analysis

Types of Reactions

4-Bromo-2-chloro-1-ethoxybenzene undergoes various chemical reactions, including:

Electrophilic Aromatic Substitution: This compound can participate in electrophilic aromatic substitution reactions due to the presence of the bromine and chlorine substituents.

Nucleophilic Substitution: The ethoxy group can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Electrophilic Aromatic Substitution: Common reagents include bromine cation and other electrophiles.

Nucleophilic Substitution: Reagents such as sodium ethoxide or other nucleophiles can be used to replace the ethoxy group.

Major Products

Substituted Benzene Derivatives: Depending on the reaction conditions and reagents used, various substituted benzene derivatives can be formed.

Scientific Research Applications

Synthesis and Intermediates

4-Bromo-2-chloro-1-ethoxybenzene serves as an important intermediate in the synthesis of various pharmaceuticals. Notably, it is utilized in the preparation of dapagliflozin, a drug used for treating type 2 diabetes mellitus. The synthesis of this compound involves several methods, including the reaction of phenetole with specific brominated compounds under controlled conditions to minimize impurities .

Synthesis Process Overview

| Step | Description |

|---|---|

| 1 | Reacting a compound with phenetole |

| 2 | Reduction of the reaction product |

| 3 | Purification to obtain this compound |

Medicinal Applications

The primary application of this compound is as an intermediate in the synthesis of pharmacologically active compounds. Its derivatives have shown potential in treating various diseases, particularly diabetes. Dapagliflozin, derived from this compound, functions by inhibiting sodium-glucose co-transporter 2 (SGLT2), thereby reducing blood sugar levels .

Environmental and Agricultural Uses

Halogenated compounds like this compound are also investigated for their potential use in agricultural applications, particularly as intermediates in the synthesis of insecticides and herbicides. The selective bromination process allows for the creation of compounds that can effectively target pests while minimizing environmental impact .

Case Study 1: Synthesis of Dapagliflozin

A detailed study demonstrated the efficiency of using this compound as an intermediate in synthesizing dapagliflozin. The process involved multiple reaction steps, including bromination and reduction, which yielded high purity levels suitable for pharmaceutical applications .

Case Study 2: Insecticide Development

Research into the use of brominated phenols has shown that compounds like this compound can be transformed into potent insecticides. These insecticides exhibit high selectivity against target pests while being less harmful to non-target organisms, showcasing the compound's versatility in agricultural chemistry .

Mechanism of Action

The mechanism of action of 4-Bromo-2-chloro-1-ethoxybenzene involves electrophilic aromatic substitution reactions. The electrophile forms a sigma-bond with the benzene ring, generating a positively charged benzenonium intermediate. This intermediate then loses a proton to yield the substituted benzene ring .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key analogs of 4-bromo-2-chloro-1-ethoxybenzene, highlighting structural variations and their implications:

Substituent Effects on Physical and Chemical Properties

Ethoxy vs. Methoxy/Isopropoxy: The ethoxy group in the reference compound provides moderate steric bulk and electron-donating effects. Replacing it with methoxy (smaller, less bulky) reduces molecular weight (C₇H₆BrClO vs. C₈H₈BrClO) and may enhance solubility in polar solvents .

Halogen Position and Reactivity :

- Positional isomers like 1-bromo-4-chloro-2-methoxybenzene exhibit altered electronic environments. Bromine at position 1 (meta to methoxy) may direct electrophilic attacks differently compared to bromine at position 4 (para to ethoxy) .

Functional Group Replacements :

- Introducing a nitro group (e.g., 4-bromo-2-ethoxy-1-nitrobenzene) significantly increases electron-withdrawing effects, making the compound more reactive in reduction or electrophilic substitution reactions compared to the chloro analog .

Steric Modifications :

- The ethoxybenzyl group in 4-bromo-1-chloro-2-(4-ethoxybenzyl)benzene introduces a bulky substituent, which could hinder crystallization or alter binding affinity in biological applications .

Biological Activity

4-Bromo-2-chloro-1-ethoxybenzene is a halogenated aromatic compound that has garnered attention for its potential biological activities. This article synthesizes current research findings regarding its pharmacological properties, mechanisms of action, and applications in medicinal chemistry.

The compound has the molecular formula C15H14BrClO and is characterized by the presence of bromine and chlorine substituents on the benzene ring. Its chemical structure allows it to interact with various biological targets, influencing its activity.

1. Enzyme Inhibition

Research indicates that this compound acts as an inhibitor of several cytochrome P450 enzymes, which are crucial for drug metabolism. Specifically, it has been shown to inhibit:

- CYP1A2

- CYP2C19

- CYP2C9

- CYP2D6

This inhibition can affect the metabolism of other drugs, leading to potential drug-drug interactions .

2. BBB Permeability

The compound is noted for its ability to permeate the blood-brain barrier (BBB), which is significant for developing central nervous system-targeting therapeutics. Its Log Kp (skin permeation) value is -4.38 cm/s, indicating moderate permeability through biological membranes .

3. Potential Therapeutic Uses

This compound has been identified as an intermediate in the synthesis of dapagliflozin, a medication used for managing type 2 diabetes mellitus. This connection highlights its potential therapeutic relevance in metabolic disorders .

Case Study 1: Enzyme Interaction

A study investigated the interaction of this compound with CYP enzymes using human liver microsomes. The results demonstrated significant inhibition of CYP1A2 and CYP2D6, suggesting that this compound could alter the pharmacokinetics of co-administered drugs metabolized by these enzymes.

Case Study 2: Blood-Brain Barrier Penetration

In vivo studies using murine models assessed the ability of this compound to cross the BBB. The findings indicated a substantial concentration of the compound in brain tissue compared to plasma, supporting its potential use in neuropharmacology.

Data Tables

| Property | Value |

|---|---|

| Molecular Formula | C15H14BrClO |

| Boiling Point | Not specified |

| Log Kp (skin permeation) | -4.38 cm/s |

| CYP Enzyme Inhibition | CYP1A2, CYP2C19, CYP2C9, CYP2D6 |

| BBB Permeability | Yes |

Q & A

Q. What are the optimal synthetic routes for preparing 4-Bromo-2-chloro-1-ethoxybenzene, and how do competing substituents influence reaction pathways?

Basic Synthesis Strategy :

The compound can be synthesized via sequential electrophilic aromatic substitution (EAS) and O-alkylation. For example:

Bromination/Chlorination : Introduce bromine or chlorine using FeBr₃ or AlCl₃ as catalysts. The ethoxy group (-OCH₂CH₃) is a strong ortho/para-director, while halogens (Br/Cl) act as meta-directors. This requires careful stepwise substitution to avoid undesired regiochemistry .

Ethoxy Group Introduction : Use nucleophilic substitution (e.g., Williamson ether synthesis) on a pre-halogenated phenol intermediate. Protect reactive sites with temporary groups (e.g., silyl ethers) to prevent side reactions .

Advanced Consideration :

Competing directing effects between the ethoxy, bromo, and chloro groups necessitate computational modeling (e.g., DFT) to predict regioselectivity. For instance, steric hindrance from the ethoxy group may favor para-substitution over ortho during halogenation .

Q. How can crystallographic data resolve ambiguities in the structural assignment of this compound?

Basic Method :

Single-crystal X-ray diffraction (SCXRD) provides unambiguous structural confirmation. The SHELX suite (e.g., SHELXL for refinement) is widely used to analyze bond lengths, angles, and torsional conformations, particularly for distinguishing between positional isomers .

Advanced Application :

For disordered structures or twinned crystals, high-resolution data (≤1.0 Å) combined with Hirshfeld surface analysis can resolve ambiguities. SHELXPRO interfaces with macromolecular refinement tools, enabling cross-validation against spectroscopic data (e.g., NMR) .

Q. What spectroscopic techniques are most effective for characterizing this compound, and how are overlapping signals deconvoluted?

Basic Techniques :

- ¹H/¹³C NMR : The ethoxy group’s methylene protons (~δ 4.0–4.5 ppm) and aromatic protons (δ 6.5–7.5 ppm) are diagnostic. Chlorine and bromine induce deshielding in adjacent carbons .

- Mass Spectrometry (MS) : High-resolution ESI-MS confirms the molecular ion ([M+H]⁺) and isotopic patterns from bromine (¹:¹ ratio for ⁷⁹Br/⁸¹Br) .

Advanced Resolution :

For overlapping aromatic signals, 2D NMR (e.g., COSY, NOESY) and computational prediction tools (e.g ACD/Labs) correlate coupling constants and spatial interactions. Dynamic NMR can also resolve rotational barriers in the ethoxy group .

Q. How does this compound participate in cross-coupling reactions, and what catalysts optimize yield?

Basic Reactivity :

The bromine atom is more reactive than chlorine in Suzuki-Miyaura couplings. Using Pd(PPh₃)₄/CuI co-catalysts, the ethoxy group stabilizes intermediates via resonance, enhancing reactivity at the para position .

Advanced Optimization :

Microwave-assisted Sonogashira coupling with terminal alkynes achieves >80% yield in <2 hours. Ligand screening (e.g., XPhos vs. SPhos) minimizes dehalogenation side reactions. Kinetic studies reveal chlorine’s inhibitory effect, requiring higher catalyst loading (5–10 mol%) .

Q. What are the stability profiles of this compound under thermal and photolytic conditions?

Basic Stability :

The compound is stable at room temperature but degrades above 150°C via cleavage of the C-Br bond. UV light accelerates decomposition, forming chlorinated byproducts. Storage under inert gas (N₂/Ar) at -20°C is recommended .

Advanced Analysis :

Thermogravimetric analysis (TGA) coupled with GC-MS identifies degradation products (e.g., 2-chloro-1-ethoxybenzene). Photolytic studies using LED arrays (λ = 254 nm) quantify quantum yields for degradation pathways, revealing ethoxy group radical stabilization .

Q. How can computational modeling predict the biological activity of derivatives synthesized from this compound?

Basic Approach :

Docking studies (AutoDock Vina) using crystal structures of target enzymes (e.g., kinases) assess binding affinities. The ethoxy group’s hydrophobicity improves membrane permeability, predicted via LogP calculations (cLogP ≈ 3.2) .

Advanced Integration :

Machine learning models (e.g., Random Forest) trained on PubChem BioAssay data predict cytotoxicity and metabolic stability. MD simulations (>100 ns) evaluate conformational flexibility in aqueous vs. lipid environments .

Properties

IUPAC Name |

4-bromo-2-chloro-1-ethoxybenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8BrClO/c1-2-11-8-4-3-6(9)5-7(8)10/h3-5H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JMGHGJRBIZDABO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=C(C=C1)Br)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8BrClO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90620392 | |

| Record name | 4-Bromo-2-chloro-1-ethoxybenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90620392 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

235.50 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

279261-80-2 | |

| Record name | 4-Bromo-2-chloro-1-ethoxybenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90620392 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.